Cas no 899984-18-0 (1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one)

1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,8-Naphthyridin-2(1H)-one, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(phenylmethyl)-
- 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one
-
- Inchi: 1S/C22H23N3O3/c1-15-12-24(13-16(2)28-15)21(26)19-11-18-9-6-10-23-20(18)25(22(19)27)14-17-7-4-3-5-8-17/h3-11,15-16H,12-14H2,1-2H3
- InChI Key: JPMMYNVEMUDENK-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C2C(=CC=CN=2)C=C(C(N2CC(C)OC(C)C2)=O)C1=O
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2752-0586-2mg |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-10mg |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-2μmol |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-4mg |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-5mg |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-1mg |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-10μmol |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-3mg |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2752-0586-5μmol |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
899984-18-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one Related Literature
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one
Introduction to 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one (CAS No. 899984-18-0)
The compound 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one, identified by its CAS number 899984-18-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the naphthyridine class, a structural motif renowned for its broad spectrum of biological activities. The presence of a benzyl group and a 2,6-dimethylmorpholine-4-carbonyl moiety in its molecular framework contributes to its unique pharmacophoric properties, making it a promising candidate for further investigation in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of naphthyridine derivatives due to their demonstrated efficacy in modulating various biological pathways. The structural complexity of 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one allows for selective interactions with target enzymes and receptors, which is crucial for developing novel therapeutic agents with improved pharmacokinetic profiles. This compound's design incorporates elements that enhance its solubility and bioavailability, key factors in ensuring clinical efficacy.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory and immunological disorders. Studies have indicated that naphthyridine derivatives can exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. The benzyl group in the molecule may contribute to stabilizing the binding interactions with biological targets, while the 2,6-dimethylmorpholine-4-carbonyl moiety could play a role in modulating enzyme activity. These structural features make 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one a valuable scaffold for designing next-generation therapeutics.
Furthermore, the compound's relevance extends to the realm of anticancer research. Naphthyridine-based molecules have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The unique arrangement of functional groups in 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one may enable it to disrupt aberrant signaling pathways involved in tumor growth and metastasis. Preliminary computational studies suggest that this compound can effectively bind to ATP-binding pockets of cancer-related kinases, potentially leading to potent antitumor effects.
The synthesis of 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the benzyl group at the 1-position and the 2,6-dimethylmorpholine-4-carbonyl moiety at the 3-position necessitates careful selection of reagents and catalysts. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex naphthyridine core. These techniques not only enhance synthetic efficiency but also allow for modular modifications to explore different pharmacological profiles.
In terms of biological evaluation, 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one has been subjected to rigorous testing in vitro and in vivo. Initial assays have demonstrated its ability to inhibit inflammatory responses by modulating nuclear factor kappa B (NFκB) signaling pathways. Additionally, preclinical studies suggest that this compound exhibits significant antitumor activity in mouse models of cancer. The observed effects are attributed to its ability to interfere with key downstream effectors of oncogenic pathways without causing notable toxicity at effective doses.
The development of 1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one aligns with current trends in medicinal chemistry aimed at creating targeted therapies with minimal side effects. By leveraging structural features known to enhance binding affinity and selectivity, researchers hope to overcome limitations associated with earlier generations of drugs. The compound's potential as a lead molecule for further optimization is underscored by its favorable pharmacokinetic properties and preliminary safety data.
Future directions for research on this compound include exploring its mechanism of action in greater detail and identifying potential off-target effects. Advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography will be instrumental in elucidating its three-dimensional structure and understanding how it interacts with biological targets at an atomic level. Additionally,investigators are interested in investigating analogs derived from this scaffold to identify more potent derivatives with improved therapeutic profiles.
The significance of 1-benzyl-3-(2,6-dimethylmorpholine -4 -carbonyl ) - 1 , 2 - dihydro - 1 , 8 - naph thy rid ine - 2 - one ( CAS No . 899984 -18 -0 ) extends beyond its immediate applications; it serves as a testament to the power of rational drug design in generating novel therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex medical challenges . By combining innovative synthetic strategies with comprehensive biological evaluation, researchers are paving the way for next-generation treatments that offer enhanced efficacy and safety .
899984-18-0 (1-benzyl-3-(2,6-dimethylmorpholine-4-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one) Related Products
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)




